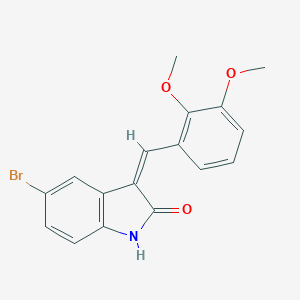![molecular formula C23H25N5O2S B307994 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307994.png)
1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been extensively studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. A study by Hu et al. (2020) reported that this compound exhibited potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. The authors also demonstrated that the compound induced apoptosis in cancer cells by activating the mitochondrial pathway.
Mecanismo De Acción
The mechanism of action of 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, several studies have suggested that the compound exerts its effects by inhibiting various signaling pathways involved in cancer cell proliferation and survival. For example, a study by Zhang et al. (2019) reported that the compound inhibited the phosphorylation of AKT and ERK1/2, which are crucial signaling molecules involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For instance, a study by Hu et al. (2020) reported that the compound induced G2/M cell cycle arrest in cancer cells, which is a crucial mechanism for preventing cancer cell proliferation. The authors also demonstrated that the compound inhibited the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, the compound also has some limitations for lab experiments. For example, its complex synthesis method and low yield may make it difficult to obtain large quantities of the compound for extensive studies. Additionally, the compound's mechanism of action is not fully understood, which may hinder its further development as a cancer therapy.
Direcciones Futuras
Despite the limitations, 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has several potential future directions for research. One possible direction is to investigate the compound's effects on other signaling pathways involved in cancer cell proliferation and survival. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Furthermore, the development of more efficient synthesis methods for the compound may also facilitate its further research and development.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising anti-tumor activity and has potential applications in various fields of research. Its complex synthesis method and limited understanding of its mechanism of action may hinder its further development, but future research may explore its potential applications and develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves a multistep process that requires various reagents and catalysts. The detailed synthesis method has been described in a scientific article by Zhang et al. (2019). The authors reported that the synthesis of this compound involves the condensation of 2-aminopyridine with 5-bromo-2-nitrobenzoic acid, followed by the reduction of the nitro group and the subsequent cyclization of the resulting intermediate with hexanethiol and triethylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Propiedades
Fórmula molecular |
C23H25N5O2S |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
1-(3-hexylsulfanyl-6-pyridin-4-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C23H25N5O2S/c1-3-4-5-8-15-31-23-25-21-20(26-27-23)18-9-6-7-10-19(18)28(16(2)29)22(30-21)17-11-13-24-14-12-17/h6-7,9-14,22H,3-5,8,15H2,1-2H3 |
Clave InChI |
GMEIPBILFXFVSQ-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=NC=C4)C(=O)C)N=N1 |
SMILES canónico |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=NC=C4)C(=O)C)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(2-chloro-6-fluorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307911.png)

![(5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307916.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline](/img/structure/B307917.png)
![6-(2-Butoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307918.png)
![6-(2-Bromophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307919.png)
![1-[3-(hexylsulfanyl)-6-(4-methoxy-3-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307920.png)
![N-[1-{[2-(2-chloro-5-hydroxybenzylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B307921.png)
![1-[6-(6-bromo-1,3-benzodioxol-5-yl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307922.png)
![1-[6-(2-bromophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307925.png)
![2,6-Dimethoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307931.png)
![3-(methylsulfanyl)-5-phenyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B307932.png)
![6-[5-(3-Chloro-4-methylphenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307933.png)
![10-Bromo-3-(hexylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307934.png)